molecular formula C20H16FN3OS B2392538 (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile CAS No. 372506-93-9

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2392538
CAS RN: 372506-93-9
M. Wt: 365.43
InChI Key: ILCCOHGMSKJSGW-NTCAYCPXSA-N
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Description

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, also known as EF24, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. EF24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, the active ingredient in the spice turmeric.

Mechanism of Action

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile exerts its therapeutic effects through multiple mechanisms of action. One of the main mechanisms is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes (Sreekanth et al., 2012; Liu et al., 2014). (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile also inhibits the activity of several enzymes and signaling pathways involved in cancer growth and inflammation, such as NF-κB, STAT3, and Akt/mTOR (Sreekanth et al., 2012; Chen et al., 2018; Wang et al., 2018).
Biochemical and Physiological Effects
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile induces cell cycle arrest, apoptosis, and autophagy, and inhibits angiogenesis and metastasis (Sreekanth et al., 2012; Liu et al., 2014; Wang et al., 2018). Inflammatory cells treated with (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile show reduced production of cytokines and chemokines (Chen et al., 2018). In animal models of neurodegenerative disorders, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile improves cognitive function and reduces neuronal damage (Zhang et al., 2018).

Advantages and Limitations for Lab Experiments

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has some limitations, such as its poor pharmacokinetic properties, including low bioavailability and rapid metabolism (Wang et al., 2018). Therefore, further studies are needed to improve the pharmacokinetic properties of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile and to develop more effective formulations for clinical use.

Future Directions

Several future directions for (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile research can be identified. One direction is to develop more potent and selective analogs of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile that can target specific signaling pathways involved in cancer and inflammation. Another direction is to investigate the potential of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile in combination with other drugs or therapies, such as chemotherapy or radiation therapy. In addition, further studies are needed to elucidate the pharmacokinetic properties of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile and to develop more effective formulations for clinical use. Finally, the potential of (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile in other diseases, such as cardiovascular disease and diabetes, should be explored.
In conclusion, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has shown promising therapeutic properties in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the activation of the Nrf2 pathway and inhibition of several enzymes and signaling pathways. (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has several advantages for lab experiments, but further studies are needed to improve its pharmacokinetic properties and develop more effective formulations for clinical use. Several future directions for (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile research can be identified, including the development of more potent and selective analogs and investigation of its potential in other diseases.

Synthesis Methods

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2-bromo-4'-fluorobenzophenone, followed by the reaction of the resulting product with thiosemicarbazide and acrylonitrile. The final product is purified through column chromatography and recrystallization. This synthesis method has been successfully replicated in several studies (Sreekanth et al., 2012; Liu et al., 2014).

Scientific Research Applications

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells (Sreekanth et al., 2012; Liu et al., 2014; Wang et al., 2018). (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes (Chen et al., 2018). In addition, (E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain (Zhang et al., 2018).

properties

IUPAC Name

(E)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-25-18-9-7-17(8-10-18)23-12-15(11-22)20-24-19(13-26-20)14-3-5-16(21)6-4-14/h3-10,12-13,23H,2H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCOHGMSKJSGW-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

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